

Methyl Elaidate: A Technical Guide for Researchers

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **methyl elaidate**, a prominent trans fatty acid methyl ester (FAME). It covers its chemical and physical properties, detailed analytical methodologies for its characterization, and a summary of its known biological effects, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Methyl elaidate is the methyl ester of elaidic acid, the trans isomer of oleic acid. It is a monounsaturated fatty acid methyl ester with the double bond at the ninth carbon atom.

Table 1: Chemical Identifiers and Physical Properties of **Methyl Elaidate**



Property	Value	Reference(s)	
IUPAC Name	methyl (E)-octadec-9-enoate	[1]	
Synonyms	Elaidic acid methyl ester, Methyl trans-9-octadecenoate	[2][3][4]	
CAS Number	1937-62-8	[2][4]	
Chemical Formula	C19H36O2	[1][5]	
Molecular Weight	296.49 g/mol	[6]	
Appearance	Colorless to pale yellow liquid	[5]	
Melting Point	-19.9 °C to 9 °C	[1][7]	
Boiling Point	186 °C at 9 mmHg, 351.45 °C at 760 mmHg	[7][8]	
Density	0.871 g/mL at 20 °C	[6]	
Solubility	Soluble in organic solvents, low solubility in water	[9]	

Synthesis of Methyl Elaidate

Methyl elaidate is typically synthesized through the esterification of elaidic acid or the transesterification of triglycerides containing elaidic acid residues.

Acid-Catalyzed Esterification of Elaidic Acid

This method involves the reaction of elaidic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

- Reactants:
 - Elaidic acid
 - Anhydrous methanol (in excess)



- Acid catalyst (e.g., 1.5% v/v concentrated sulfuric acid in methanol or 10% acetyl chloride in methanol)[8][10]
- Procedure: a. Dissolve a known amount of elaidic acid in anhydrous methanol in a round-bottom flask. b. Add the acid catalyst to the mixture. c. Reflux the mixture at 100°C for 1 hour with constant stirring.[8] d. After cooling to room temperature, add 1M sodium chloride solution and heptane to the mixture.[8] e. Vortex the mixture to ensure thorough mixing and allow the phases to separate. f. Transfer the upper organic phase containing methyl elaidate to a clean vial. g. Repeat the heptane extraction twice and pool the organic fractions.[8] h. The solvent can be evaporated under a stream of nitrogen to obtain pure methyl elaidate.

Base-Catalyzed Transesterification of Vegetable Oils

This method is commonly used for biodiesel production and can be adapted to produce **methyl elaidate** from oils with a high elaidic acid content.

Experimental Protocol:

- Reactants:
 - Vegetable oil (e.g., partially hydrogenated soybean oil)
 - Methanol
 - Base catalyst (e.g., sodium hydroxide or potassium hydroxide)[11][12]
- Procedure: a. Ensure the oil has a low free fatty acid content (if not, an acid esterification pretreatment is needed).[13] b. Dissolve the base catalyst in methanol to prepare a methoxide solution. c. Heat the oil to a specified reaction temperature (e.g., 55-65°C).[12] d. Add the methoxide solution to the heated oil and stir vigorously for a set reaction time (e.g., 1-2 hours).[12][14] e. After the reaction is complete, allow the mixture to settle. Two layers will form: an upper layer of fatty acid methyl esters and a lower layer of glycerol. f. Separate the methyl ester layer and wash it with warm water to remove any residual catalyst, soap, and methanol. g. Dry the methyl elaidate-containing FAME mixture over anhydrous sodium sulfate.



Analytical Methods

Accurate identification and quantification of **methyl elaidate** are crucial for research and quality control. Gas chromatography and infrared spectroscopy are the primary analytical techniques employed.

Gas Chromatography (GC)

GC, particularly with a flame ionization detector (GC-FID), is the standard method for the quantitative analysis of fatty acid methyl esters. The key to separating **methyl elaidate** from its cis-isomer, methyl oleate, is the use of a highly polar capillary column.[15][16]

Table 2: Typical GC-FID Conditions for Methyl Elaidate Analysis

Parameter	Condition	Reference(s)
Column	Highly polar cyanopropyl capillary column (e.g., SP- 2560, CP-Select CB for FAME)	[15][17]
Column Dimensions	75-200 m length, 0.18-0.25 mm i.d., 0.14-0.25 μm film thickness	[15][17]
Carrier Gas	Hydrogen or Helium	[17]
Injector Temperature	250-260 °C	[17][18]
Detector Temperature	270-300 °C	[15][17]
Oven Program	Isothermal (e.g., 172-180°C) or a temperature ramp (e.g., from 80°C to 220°C)	[15][17]
Injection Mode	Split (e.g., 1:50)	[17]

Experimental Protocol: GC-FID Analysis

 Sample Preparation: Prepare FAMEs from the lipid sample using one of the synthesis methods described in Section 2. Dissolve the FAMEs in a suitable solvent like hexane or



heptane.[18]

- Standard Preparation: Prepare a standard solution of methyl elaidate with a known concentration for calibration.
- Injection: Inject a small volume (e.g., 1 μ L) of the sample and standard solutions into the GC. [18]
- Data Analysis: Identify the methyl elaidate peak based on its retention time compared to the standard. Quantify the amount of methyl elaidate by comparing the peak area to the calibration curve generated from the standard.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, provides a rapid method for the determination of total trans fat content. This technique relies on the characteristic absorption band of the trans double bond.[1][19][20]

Table 3: ATR-FTIR Parameters for Trans Fat Analysis

Parameter	Value	Reference(s)
Accessory	Heated single-bounce ATR (e.g., with a ZnSe or diamond crystal)	[19][20]
Temperature	65-70 °C	[19][20]
Spectral Range	Mid-IR (4000-400 cm ⁻¹)	[19]
Resolution	4 cm ⁻¹	[5]
Number of Scans	64-100	[5][20]
Characteristic Peak	~966 cm ⁻¹ (C-H out-of-plane bending of the trans double bond)	[19][21]

Experimental Protocol: ATR-FTIR Analysis



- Sample Preparation: The oil or fat sample can often be analyzed directly without derivatization.[20] Heat solid fats to a liquid state.
- Background Collection: Record a background spectrum using a trans-free reference oil.[20]
- Sample Analysis: Apply a small amount of the liquefied sample onto the ATR crystal and record the spectrum.
- Data Analysis: The area of the peak at approximately 966 cm⁻¹ is proportional to the trans fat concentration. A calibration curve can be created using standards with known concentrations of a trans fat like trielaidin.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **methyl elaidate**.

Sample Preparation for NMR:

- Dissolve 5-25 mg of the FAME sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[22]
- Add an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.[22][23]

Expected Chemical Shifts: The ¹H NMR spectrum of **methyl elaidate** will show a characteristic signal for the methyl ester protons at around 3.67 ppm. The olefinic protons of the trans double bond will appear as a multiplet around 5.34 ppm. The ¹³C NMR spectrum will have a signal for the carbonyl carbon at approximately 174.3 ppm and signals for the olefinic carbons around 130 ppm.[24][25][26][27][28]

Mass Spectrometry (MS)

When coupled with GC, mass spectrometry (GC-MS) provides definitive identification of **methyl elaidate** based on its mass spectrum. The mass spectrum of **methyl elaidate** is practically indistinguishable from its cis isomer, methyl oleate.[2][29] The molecular ion peak [M]⁺ will be observed at m/z 296. Common fragments include those from the loss of the methoxy group (-OCH₃) at m/z 265 and cleavage adjacent to the carbonyl group.[2][14][23]



Biological Effects and Signaling Pathways

Elaidic acid and its methyl ester have been shown to exert various biological effects, particularly in the context of inflammation, apoptosis, and cancer.

In Vitro Studies

Cell Culture and Treatment:

- Cell Lines: Various cell lines have been used to study the effects of elaidic acid, including macrophage cell lines (e.g., RAW 264.7), human monocytic cell lines (THP-1), and various cancer cell lines (e.g., SH-SY5Y, HT29, C2C12 myotubes, 3T3-L1 adipocytes).[6][10][25][30]
 [31]
- Treatment Protocol: Elaidic acid is typically dissolved in a solvent like DMEM and then diluted to the desired concentrations (e.g., 10 μM to 2 mM).[10][30][31] Cells are treated for various durations, commonly 24 to 48 hours.[10][30]

Cytotoxicity Assessment (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[2][4][29][32]

Experimental Protocol: MTT Assay

- Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[29]
- After 24 hours, treat the cells with various concentrations of methyl elaidate or elaidic acid for the desired time (e.g., 24, 48, or 72 hours).[29]
- Add MTT solution (e.g., 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[2][29]
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[29]
- Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[29]
- Calculate cell viability as a percentage of the untreated control.



Table 4: Reported Cytotoxic Effects of Elaidic Acid

Cell Line	IC50	Treatment Duration	Reference
RAW 264.7	~4 mM	24 hours	[31]
SH-SY5Y	Viability reduced at 50 μM and above	24 hours	[30]

In Vivo Studies in Mice

Experimental Design:

- Animal Model: C57BL/6J mice are a commonly used strain.[24][28][33]
- Administration: Elaidic acid can be administered via oral gavage or as a supplement in the diet.[6][24][34]
- Dosage: Dosages can range from 10 mg/kg/day to 0.2 mg/g body weight.[24][34]
- Duration: Studies can range from a few weeks to several months.[6][33][34]
- Analysis: Following the treatment period, tissues (e.g., liver, adipose tissue) and serum are collected for analysis of inflammatory markers, lipid profiles, and gene/protein expression.
 [24][33]

Table 5: Summary of In Vivo Effects of Elaidic Acid in Mice

Parameter	Effect	Dosage/Duration	Reference(s)
Serum Lipids	Increased LDL-c and Total Cholesterol	0.2 mg/g body weight (gavage)	[24]
Liver Inflammation	Increased TNF- α , IL-6, and IL-1 β	0.2 mg/g body weight (gavage)	[24]
Adipose Tissue	Global DNA hypermethylation	Maternal supplementation	[6]



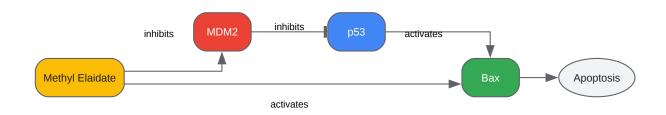
Signaling Pathways

In silico studies suggest that **methyl elaidate** may induce apoptosis by interacting with key proteins in the p53 signaling pathway. Specifically, it is proposed to bind to the active sites of Bax, a pro-apoptotic protein, and MDM2, an inhibitor of the p53 tumor suppressor protein.[7] [35][36] By inhibiting the p53-MDM2 interaction, **methyl elaidate** could potentially activate p53, leading to the transcription of pro-apoptotic genes.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

- Treat cells with methyl elaidate as described in section 4.1.
- Lyse the cells to extract total protein.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against Bax, MDM2, p53, and a loading control (e.g., β-actin or GAPDH).
- Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Logical Relationship of Methyl Elaidate in the p53 Pathway



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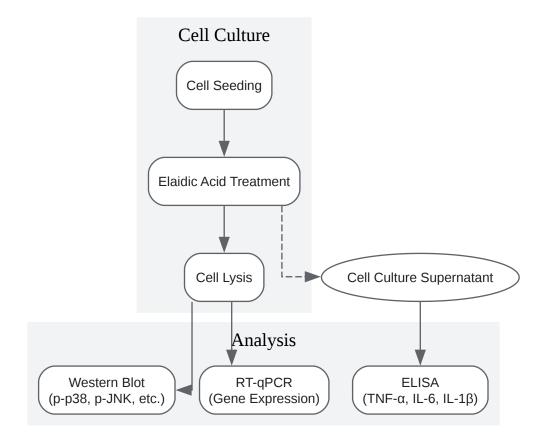
Caption: Methyl elaidate's potential role in inducing apoptosis.

Elaidic acid has been shown to stimulate inflammatory responses. In vivo studies in mice have demonstrated that elaidic acid gavage can lead to liver inflammation, potentially through the



activation of the NF-kB and MAPK signaling pathways.[24] In vitro studies have also shown that elaidic acid can induce the activation of the MAPK pathway in Kupffer cells, leading to the formation of the NLRP3 inflammasome and the release of inflammatory cytokines.[37]

Experimental Workflow for Investigating Inflammatory Signaling

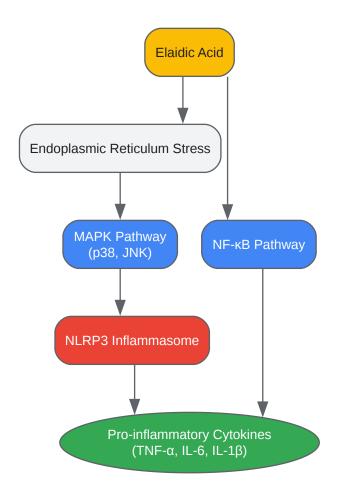


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Caption: Workflow for studying inflammatory signaling in vitro.

Elaidic Acid-Induced Inflammatory Signaling Pathway





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